molecular formula C17H25N3O B2443149 2-methyl-N-{2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide CAS No. 861428-66-2

2-methyl-N-{2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide

Cat. No.: B2443149
CAS No.: 861428-66-2
M. Wt: 287.407
InChI Key: CNCPLYNWWZVCFI-UHFFFAOYSA-N
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Description

2-methyl-N-{2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

2-methyl-N-{2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-{2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological macromolecules, potentially inhibiting their function or altering their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-{2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the benzimidazole core with the 2-methylpropyl and propanamide groups makes it a versatile compound for various applications .

Properties

IUPAC Name

2-methyl-N-[2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c1-12(2)11-20-15-8-6-5-7-14(15)19-16(20)9-10-18-17(21)13(3)4/h5-8,12-13H,9-11H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCPLYNWWZVCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CCNC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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